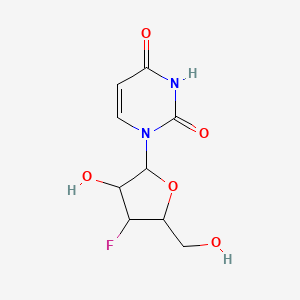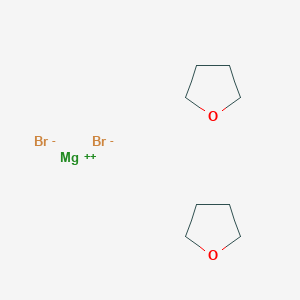
magnesium;oxolane;dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;oxolane;dibromide is a chemical compound that consists of magnesium, oxolane (tetrahydrofuran), and dibromide. This compound is often used in organic synthesis and various chemical reactions due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;oxolane;dibromide can be synthesized through the reaction of magnesium with oxolane and dibromine. The reaction typically involves the use of anhydrous conditions to prevent the hydrolysis of the compound. The reaction is carried out in a solvent such as tetrahydrofuran (THF) to stabilize the intermediate products and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity magnesium and dibromine. The reaction is conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;oxolane;dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.
Substitution: The dibromide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Magnesium oxide (MgO) and other oxidized products.
Reduction: Reduced forms of the reactants.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Magnesium;oxolane;dibromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of magnesium;oxolane;dibromide involves its ability to donate electrons and participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of new bonds and the stabilization of reaction intermediates. The oxolane ring provides a stable environment for the reaction, while the dibromide group can undergo substitution or elimination reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium dibromide: Similar in terms of the presence of magnesium and bromide, but lacks the oxolane ring.
Magnesium oxide: Shares the magnesium component but differs significantly in reactivity and applications.
Magnesium sulfate: Contains magnesium but has different chemical properties and uses.
Uniqueness
Magnesium;oxolane;dibromide is unique due to the presence of the oxolane ring, which provides stability and enhances its reactivity in organic synthesis. This makes it a valuable reagent in various chemical reactions and industrial applications.
Propriétés
Formule moléculaire |
C8H16Br2MgO2 |
|---|---|
Poids moléculaire |
328.32 g/mol |
Nom IUPAC |
magnesium;oxolane;dibromide |
InChI |
InChI=1S/2C4H8O.2BrH.Mg/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |
Clé InChI |
XBPFBACMBZKMJI-UHFFFAOYSA-L |
SMILES canonique |
C1CCOC1.C1CCOC1.[Mg+2].[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B15093012.png)
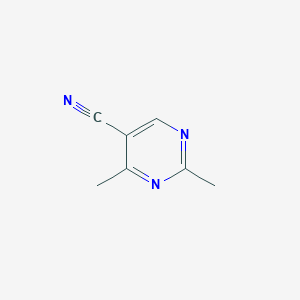



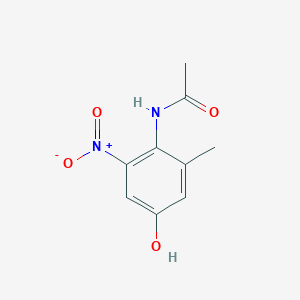
![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B15093049.png)
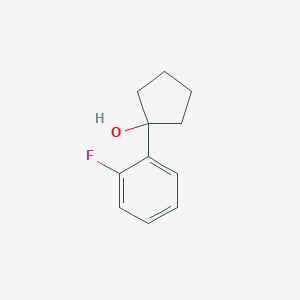

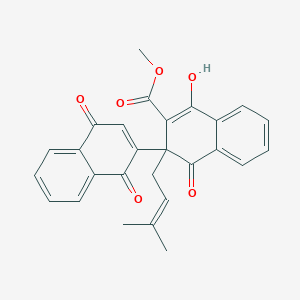
![2,5,6,10,10,14,21-Heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione](/img/structure/B15093084.png)
![Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-](/img/structure/B15093097.png)
![azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B15093104.png)
